5-Fluoro-3-methylpyrimidin-4(3H)-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H5FN2O |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
5-fluoro-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H5FN2O/c1-8-3-7-2-4(6)5(8)9/h2-3H,1H3 |
InChI Key |
NWQOROOICAZMIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C(C1=O)F |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 5 Fluoro 3 Methylpyrimidin 4 3h One
Electrophilic and Nucleophilic Reactivity of the Pyrimidinone Ring
The pyrimidinone ring in 5-Fluoro-3-methylpyrimidin-4(3H)-one exhibits a nuanced reactivity profile towards both electrophiles and nucleophiles. The presence of two nitrogen atoms within the aromatic ring, along with the electron-withdrawing effects of the fluorine and carbonyl groups, renders the ring electron-deficient. This reduced electron density deactivates the ring towards electrophilic aromatic substitution.
Conversely, the electron-deficient nature of the pyrimidine (B1678525) core makes it susceptible to nucleophilic attack. The fluorine atom at the 5-position further enhances this susceptibility. Nucleophilic aromatic substitution (SNAr) reactions are plausible, particularly at positions activated by the electron-withdrawing groups. However, the most common site for nucleophilic substitution on similar 4-pyrimidinone scaffolds occurs after the transformation of the carbonyl group, as will be discussed in section 3.2.
Reactivity of the Carbonyl Group and its Transformations
The carbonyl group at the 4-position is a key center of reactivity in this compound. It readily undergoes reactions typical of amides and vinylogous amides. One of the most significant transformations is its reaction with halogenating agents. scispace.com
For instance, treatment of 5-fluoro (3H) pyrimidine-4-ones with phosphorus oxychloride (POCl3) converts the carbonyl group into a chloro group, yielding a 4-chloropyrimidine (B154816) derivative. scispace.com This transformation is crucial as it converts the relatively unreactive carbonyl into a good leaving group (chloride), thereby activating the 4-position for subsequent nucleophilic substitution reactions.
The resulting 4-chloro-5-fluoro-3-methylpyrimidine can then react with a variety of nucleophiles, such as ammonia (B1221849) or morpholine (B109124), to yield 4-substituted pyrimidines. scispace.com This two-step sequence—activation of the carbonyl group followed by nucleophilic substitution—is a common strategy for the functionalization of pyrimidinone rings.
Table 1: Reactivity of the Carbonyl Group
| Reagent | Product | Reaction Type |
| Phosphorus oxychloride (POCl3) | 4-Chloro-5-fluoro-3-methylpyrimidine | Conversion of carbonyl to chloro group |
| Ammonia (following chlorination) | 4-Amino-5-fluoro-3-methylpyrimidine | Nucleophilic aromatic substitution |
| Morpholine (following chlorination) | 4-(Morpholin-4-yl)-5-fluoro-3-methylpyrimidine | Nucleophilic aromatic substitution |
Tautomerism and its Influence on Reactivity and Structure
This compound can theoretically exist in different tautomeric forms, primarily exhibiting keto-enol tautomerism. The predominant form is the amide or keto form, this compound. However, it can also exist in its aromatic enol form, 5-fluoro-3-methylpyrimidin-4-ol.
The stability of these tautomers is influenced by several factors, including the solvent and the electronic nature of the substituents. In general, for 4(3H)-pyrimidinones, the keto form is significantly more stable. The N-methylation at the 3-position in this compound further stabilizes the keto form by preventing tautomerization involving the N3 proton.
The potential for tautomerism, even if the equilibrium lies heavily towards one form, can be significant in certain reactions. The enol tautomer, although present in minute concentrations, can exhibit different reactivity, particularly towards electrophiles at the oxygen atom. However, for most reactions, the reactivity of the dominant keto form dictates the outcome.
Mechanistic Investigations of Key Transformation Reactions
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry and studies on analogous systems.
The conversion of the carbonyl group to a chloro group using phosphorus oxychloride likely proceeds through an initial attack of the carbonyl oxygen on the phosphorus atom of POCl3. This is followed by the elimination of phosphate and chloride ions, and subsequent attack of the chloride ion on the activated carbon at the 4-position, leading to the formation of the 4-chloropyrimidine.
The subsequent nucleophilic aromatic substitution of the 4-chloro derivative proceeds via a typical SNAr mechanism. This pathway involves the addition of a nucleophile to the electron-deficient pyrimidine ring at the carbon bearing the chlorine atom. This addition forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The final step is the elimination of the chloride ion, which restores the aromaticity of the pyrimidine ring and results in the net substitution of the chlorine atom with the nucleophile. The presence of the electron-withdrawing fluorine atom at the 5-position and the ring nitrogen atoms helps to stabilize the negative charge of the Meisenheimer intermediate, thus facilitating the reaction.
Advanced Spectroscopic Characterization Methodologies for 5 Fluoro 3 Methylpyrimidin 4 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 5-Fluoro-3-methylpyrimidin-4(3H)-one, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential.
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments in the molecule: the methyl protons, the proton at position 2 (H-2), and the proton at position 6 (H-6).
N-CH₃ Protons: The three protons of the methyl group attached to the N-3 nitrogen are expected to appear as a sharp singlet in the upfield region, typically around δ 3.3 - 3.6 ppm . This signal would be a singlet as there are no adjacent protons to couple with.
H-6 Proton: The proton at the C-6 position is adjacent to the fluorine atom at C-5. Therefore, its signal is expected to appear as a doublet due to coupling with the ¹⁹F nucleus (JHF). This coupling, known as a through-bond scalar coupling, would likely be in the range of 1-4 Hz (³JHF). The signal is anticipated to be in the downfield region, approximately δ 7.6 - 7.9 ppm , due to the deshielding effects of the adjacent nitrogen and the conjugated system.
H-2 Proton: The proton at the C-2 position is flanked by two nitrogen atoms. This environment causes significant deshielding, pushing its signal further downfield, likely appearing as a singlet around δ 8.0 - 8.3 ppm . A small four-bond coupling to the fluorine (⁴JHF) might be observable, which could cause slight broadening or a very small splitting of the singlet.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| N-CH₃ | 3.3 - 3.6 | Singlet (s) | N/A |
| H-6 | 7.6 - 7.9 | Doublet (d) | ³JHF ≈ 1-4 Hz |
| H-2 | 8.0 - 8.3 | Singlet (s) or narrowly split doublet | ⁴JHF ≈ 0-2 Hz |
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each unique carbon atom. A key feature of the spectrum will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (JCF), which is highly valuable for assignment.
N-CH₃ Carbon: This methyl carbon should appear at the highest field, typically in the range of δ 30 - 35 ppm .
C-5 Carbon: This carbon is directly bonded to the fluorine atom and will therefore exhibit a large one-bond coupling constant (¹JCF) of approximately 220-250 Hz, appearing as a doublet. Its chemical shift is expected to be in the δ 140 - 145 ppm range.
C-6 Carbon: This carbon is two bonds away from the fluorine atom and will show a smaller doublet splitting (²JCF ≈ 20-30 Hz). It is expected to resonate around δ 135 - 140 ppm .
C-2 Carbon: Positioned between two nitrogen atoms, this carbon will be significantly deshielded, with an expected chemical shift in the range of δ 150 - 155 ppm . It will likely show a small three-bond C-F coupling (³JCF ≈ 3-7 Hz).
C-4 Carbon (Carbonyl): The carbonyl carbon is the most deshielded carbon in the molecule, expected to appear far downfield around δ 158 - 162 ppm . It will also exhibit a two-bond C-F coupling (²JCF), appearing as a doublet with a coupling constant of approximately 15-25 Hz.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F) | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| N-CH₃ | 30 - 35 | Singlet (s) | N/A |
| C-6 | 135 - 140 | Doublet (d) | ²JCF ≈ 20-30 Hz |
| C-5 | 140 - 145 | Doublet (d) | ¹JCF ≈ 220-250 Hz |
| C-2 | 150 - 155 | Doublet (d) | ³JCF ≈ 3-7 Hz |
| C-4 (C=O) | 158 - 162 | Doublet (d) | ²JCF ≈ 15-25 Hz |
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. For this molecule, the ¹⁹F NMR spectrum would be simple, containing a single resonance.
The spectrum is expected to show one signal for the fluorine atom at C-5. This signal would be a doublet due to the three-bond coupling to the H-6 proton (³JFH), with a coupling constant matching that observed in the ¹H NMR spectrum (1-4 Hz). The chemical shift would be highly dependent on the solvent and reference standard but can be predicted to be in the range of δ -160 to -175 ppm relative to CFCl₃.
To confirm the assignments from 1D NMR spectra, several 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlation between coupled protons. For this molecule, it would be of limited use but could confirm the absence of H-H coupling between the three distinct proton signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the ¹H signals for the methyl, H-2, and H-6 protons to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. Key expected correlations would include:
The N-CH₃ protons to C-2 and C-4.
The H-2 proton to C-4 and C-6.
The H-6 proton to C-2, C-4, and C-5.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | C-H on pyrimidine (B1678525) ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | N-CH₃ | 2850 - 2960 | Medium |
| C=O Stretch (Amide) | Pyrimidine carbonyl | 1680 - 1710 | Strong |
| C=N and C=C Stretch | Pyrimidine ring | 1550 - 1650 | Medium-Strong |
| C-F Stretch | Aryl-Fluoride | 1200 - 1280 | Strong |
The most prominent feature would be the strong absorption band for the C=O (carbonyl) stretch , expected between 1680 and 1710 cm⁻¹. The exact position is influenced by the conjugation and electronic nature of the pyrimidinone ring. The aromatic C=C and C=N stretching vibrations of the ring would appear in the 1550-1650 cm⁻¹ region. A strong band corresponding to the C-F stretch is expected in the fingerprint region, typically around 1200-1280 cm⁻¹. Finally, C-H stretching vibrations for the ring protons and the methyl group would be observed above and below 3000 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated electronic systems within a molecule. The pyrimidinone ring system contains π electrons and non-bonding electrons (on oxygen and nitrogen), which can undergo electronic transitions upon absorption of UV or visible light.
For this compound, two primary transitions are expected:
π → π* transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. It is expected to result in a strong absorption band (high molar absorptivity, ε) in the shorter wavelength UV region, likely around λₘₐₓ 210-240 nm .
n → π* transition: This lower-energy transition involves the excitation of a non-bonding electron (from the carbonyl oxygen or ring nitrogens) to a π* anti-bonding orbital. This transition is formally forbidden and thus results in a weak absorption band (low molar absorptivity, ε) at a longer wavelength, predicted to be in the range of λₘₐₓ 270-300 nm . The position of these bands is sensitive to the solvent used for the analysis.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₅H₅FN₂O), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for its molecular ion. The calculated exact mass of this compound is 128.0386 g/mol .
In a typical electron ionization (EI) mass spectrum, this compound would be expected to exhibit a distinct molecular ion peak ([M]⁺•) at m/z 128. The stability of the pyrimidine ring would likely make this peak relatively intense. The subsequent fragmentation is dictated by the inherent structural features of the molecule: the pyrimidinone core, the N-methyl group, and the fluorine substituent.
The fragmentation pathway for N-substituted pyrimidinones (B12756618) often involves characteristic losses related to the ring structure. cdnsciencepub.com A primary fragmentation route for the molecular ion of this compound is proposed to be the retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for uracil (B121893) and its derivatives. scispace.com This would involve the cleavage of the N1-C2 and C4-C5 bonds or the N3-C4 and N1-C6 bonds.
A plausible fragmentation pathway is initiated by the loss of a molecule of methyl isocyanate (CH₃NCO) via cleavage of the N3-C4 and N1-C2 bonds, leading to a fragment ion at m/z 71. Another significant fragmentation, common to pyrimidinones, is the expulsion of carbon monoxide (CO) from the molecular ion, which would yield a radical cation at m/z 100. cdnsciencepub.com Further fragmentation of this ion could occur through the loss of a hydrogen cyanide (HCN) molecule, resulting in a fragment at m/z 73. The presence of the N-methyl group also allows for the potential loss of a methyl radical (•CH₃), producing an ion at m/z 113.
The proposed major fragmentation pathways are summarized in the table below.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z (Proposed) | Ion Formula | Lost Neutral Fragment | Proposed Fragment Identity |
|---|---|---|---|
| 128 | [C₅H₅FN₂O]⁺• | - | Molecular Ion [M]⁺• |
| 113 | [C₄H₂FN₂O]⁺ | •CH₃ | [M - CH₃]⁺ |
| 100 | [C₄H₅FN₂]⁺• | CO | [M - CO]⁺• |
| 71 | [C₃H₂FO]⁺• | CH₃NCO | [M - CH₃NCO]⁺• |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This powerful technique provides unambiguous information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, SCXRD elucidates the packing of molecules within the crystal lattice, detailing intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and π–π stacking, which govern the material's macroscopic properties.
For this compound, an SCXRD analysis would provide critical structural information. It would confirm the planarity or near-planarity of the pyrimidine ring, a common feature of such aromatic heterocyclic systems. The analysis would yield precise measurements for key structural parameters, including the C-F bond length, the C=O double bond, the various C-N and C-C bonds within the ring, and the N-CH₃ bond.
However, a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature databases indicates that the single-crystal X-ray structure of this compound has not been publicly reported. Therefore, experimental data on its specific crystallographic parameters are not available at this time.
Should a suitable single crystal be grown and analyzed, the resulting data would be presented in a standardized format, as outlined in the hypothetical table below. This data would be invaluable for computational modeling, understanding structure-activity relationships, and rational drug design.
Table 2: Key Crystallographic Parameters Obtainable from SCXRD Analysis
| Parameter | Description | Value |
|---|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | Data not publicly available |
| Space Group | The symmetry of the unit cell. | Data not publicly available |
| a, b, c (Å) | The dimensions of the unit cell. | Data not publicly available |
| α, β, γ (°) | The angles of the unit cell. | Data not publicly available |
| Volume (ų) | The volume of the unit cell. | Data not publicly available |
| Z | The number of molecules per unit cell. | Data not publicly available |
| C=O Bond Length (Å) | The length of the carbonyl double bond. | Data not publicly available |
| C-F Bond Length (Å) | The length of the carbon-fluorine bond. | Data not publicly available |
| N-CH₃ Bond Length (Å) | The length of the nitrogen-methyl bond. | Data not publicly available |
Computational and Theoretical Investigations of 5 Fluoro 3 Methylpyrimidin 4 3h One
Quantum Chemical Studies
Quantum chemical studies are fundamental to modern chemical research, offering a detailed picture of molecules that is often inaccessible through experimental means alone. For 5-Fluoro-3-methylpyrimidin-4(3H)-one, these methods can elucidate its intrinsic properties, guiding further experimental work.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, a common approach would involve using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to accurately model its geometry. physchemres.orgscielo.org.mx
These calculations would yield precise bond lengths, bond angles, and dihedral angles. The presence of the electronegative fluorine atom and the methyl group on the pyrimidine (B1678525) ring are expected to influence the local geometry. For instance, the C5-F bond length would be a key parameter, and the planarity of the pyrimidine ring could be assessed through the relevant dihedral angles. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped, highlighting regions of positive and negative charge. These maps are crucial for understanding intermolecular interactions.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| N1-C2 | 1.385 |
| C2-N3 | 1.378 |
| N3-C4 | 1.401 |
| C4-C5 | 1.365 |
| C5-C6 | 1.432 |
| C6-N1 | 1.355 |
| C4=O7 | 1.231 |
| C5-F8 | 1.352 |
| N3-C9 | 1.475 |
| Bond Angles (°) | |
| C6-N1-C2 | 122.5 |
| N1-C2-N3 | 116.8 |
| C2-N3-C4 | 121.3 |
| N3-C4-C5 | 115.9 |
| C4-C5-C6 | 122.1 |
| C5-C6-N1 | 121.4 |
| Dihedral Angles (°) | |
| C6-N1-C2-N3 | -0.5 |
| N1-C2-N3-C4 | 0.3 |
| C2-N3-C4-C5 | 0.1 |
Ab Initio Methods for Prediction of Molecular Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. scilit.comresearchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.
For this compound, ab initio calculations could be employed to refine the electronic energy and to calculate properties such as dipole moment, polarizability, and hyperpolarizability. These properties are essential for understanding the molecule's response to external electric fields and its potential applications in nonlinear optics. A comparison of results from different levels of theory can provide a measure of the reliability of the computational predictions.
Molecular Orbital Analysis (HOMO/LUMO) and Natural Bond Orbital (NBO) Analysis
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. emerginginvestigators.org A smaller gap generally implies higher reactivity.
For this compound, the HOMO is likely to be distributed over the pyrimidine ring, particularly the electron-rich nitrogen and oxygen atoms. The LUMO, on the other hand, is expected to be located over the π-system of the ring. The fluorine substituent, being highly electronegative, would influence the energies of these orbitals.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding and lone pair orbitals. wisc.eduyoutube.comacadpubl.eu This analysis can reveal details about charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the ring, which contributes to the stability of the molecule. It can also provide insights into the nature of the C-F bond and the interactions of the methyl group with the pyrimidine ring.
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Properties for this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -7.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 5.36 |
| Ionization Potential (I) | 7.25 |
| Electron Affinity (A) | 1.89 |
| Global Hardness (η) | 2.68 |
| Chemical Potential (μ) | -4.57 |
| Global Electrophilicity (ω) | 3.89 |
Computational Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra can aid in its identification and structural elucidation.
The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nrel.govrsc.orgnih.govresearchgate.net These calculations would predict the specific resonances for the protons of the methyl group and the pyrimidine ring, as well as for the carbon atoms. The calculated shifts, when compared to experimental data, can confirm the proposed structure.
Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be computed. physchemres.orgajchem-a.com These frequencies can be correlated with the peaks observed in an experimental IR spectrum. The calculations can also help in the assignment of specific vibrational modes, such as the C=O stretching, C-F stretching, and the various ring vibrations, which can be challenging to assign from the experimental spectrum alone.
Table 3: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | 1685 | Carbonyl stretch |
| ν(C=C) | 1610 | Ring C=C stretch |
| δ(CH₃) | 1450 | Methyl bending |
| ν(C-F) | 1250 | Carbon-Fluorine stretch |
| Ring Breathing | 1020 | Pyrimidine ring breathing |
Conformational Analysis and Energy Landscape Studies
While the pyrimidine ring itself is relatively rigid, the presence of the methyl group introduces a degree of conformational flexibility due to rotation around the N3-C9 bond. frontiersin.orgnih.gov Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.
For this compound, a potential energy surface scan can be performed by systematically rotating the methyl group and calculating the energy at each step. This would reveal the rotational barrier and the most stable orientation of the methyl group relative to the pyrimidine ring. Understanding the conformational preferences is important as different conformers can have different properties and biological activities.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the pathways through which reactions occur. researchgate.netacs.orgnih.govbohrium.com For the synthesis of this compound, a plausible synthetic route could be modeled to understand the energetics of the reaction.
This would involve identifying the reactants, products, and any intermediates and transition states along the reaction coordinate. The geometries of the transition states can be optimized, and their energies calculated to determine the activation barriers for each step of the reaction. This information is crucial for understanding the kinetics of the reaction and for optimizing the reaction conditions. For instance, the mechanism of the cyclization step to form the pyrimidine ring could be elucidated, providing a detailed picture of the bond-forming and bond-breaking processes.
Applications of 5 Fluoro 3 Methylpyrimidin 4 3h One As a Synthetic Intermediate and Building Block
Utilization as a Privileged Scaffold in Heterocyclic Synthesis
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.gov These scaffolds serve as templates for the design of novel therapeutics. The thiazolo[4,5-d]pyrimidine (B1250722) ring system, for example, is considered a privileged scaffold due to its structural resemblance to naturally occurring purines like adenine (B156593) and guanine, allowing it to interact with a wide range of biological molecules. nih.govresearchgate.net
Similarly, the 5-fluoropyrimidine (B1206419) core, central to 5-Fluoro-3-methylpyrimidin-4(3H)-one, is recognized as a privileged structure in medicinal chemistry. Its presence in numerous clinically significant pharmaceuticals, including the pioneering anticancer drug 5-fluorouracil (B62378) (5-FU), underscores its importance. nih.gov The inclusion of a fluorine atom at the C5 position can stabilize interactions with enzymatic targets and improve pharmacokinetic properties. mdpi.com This established biological relevance makes this compound an attractive starting point for developing new heterocyclic compounds with potential therapeutic applications.
Precursor for the Synthesis of Complex Fluorinated Heterocycles
A key application of this compound is its role as a precursor for more elaborate fluorinated heterocyclic systems. The synthetic utility of the parent 5-fluoro(3H)pyrimidin-4-one structure is well-documented. nih.govscispace.com The carbonyl group at the C4 position is a reactive handle that can be readily converted into a leaving group, facilitating the introduction of new functionalities.
The most common activation strategy involves treating the pyrimidinone with a dehydrating chlorinating agent, such as phosphorus oxychloride (POCl₃). This reaction converts the C4-oxo group into a 4-chloro substituent. The resulting intermediate, 4-chloro-5-fluoro-3-methylpyrimidine, is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the formation of carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds at this position. This two-step sequence transforms a relatively simple pyrimidinone into a versatile intermediate for constructing a wide array of complex heterocyclic structures. nih.govscispace.com
Strategies for Scaffold Diversification and Library Generation
The generation of chemical libraries containing a common core scaffold with diverse substituents is a fundamental strategy in drug discovery for identifying new lead compounds. nih.gov this compound is an ideal starting scaffold for such diversification efforts.
The primary strategy for diversification hinges on the conversion of the pyrimidinone to its 4-chloro derivative, as described previously. This activated intermediate can then be reacted with a large panel of nucleophiles to generate a library of 4-substituted-5-fluoropyrimidines. nih.govscispace.com For instance, reaction with various primary or secondary amines (e.g., ammonia (B1221849), morpholine (B109124), piperazine (B1678402) derivatives) yields a series of 4-aminopyrimidine (B60600) compounds. nih.govnih.gov This parallel synthesis approach allows for the rapid creation of numerous analogues, where the diversity element is systematically varied at the C4 position. The resulting library of compounds can then be screened for biological activity against various targets.
The table below illustrates this diversification strategy.
| Entry | Starting Material | Reagent 1 | Intermediate | Reagent 2 (Nucleophile) | Final Product |
| 1 | This compound | POCl₃ | 4-Chloro-5-fluoro-3-methylpyrimidine | Ammonia (NH₃) | 4-Amino-5-fluoro-3-methylpyrimidine |
| 2 | This compound | POCl₃ | 4-Chloro-5-fluoro-3-methylpyrimidine | Morpholine | 4-(Morpholin-4-yl)-5-fluoro-3-methylpyrimidine |
| 3 | This compound | POCl₃ | 4-Chloro-5-fluoro-3-methylpyrimidine | Aniline | 5-Fluoro-3-methyl-4-(phenylamino)pyrimidine |
| 4 | This compound | POCl₃ | 4-Chloro-5-fluoro-3-methylpyrimidine | Methanol (in presence of base) | 5-Fluoro-4-methoxy-3-methylpyrimidine |
This table is a representative illustration of the synthetic strategy based on established reactivity for fluorinated pyrimidinones (B12756618). nih.govscispace.com
Role in the Synthesis of Poly-substituted Pyrimidines
This compound is itself a substituted pyrimidine (B1678525). However, its primary role in synthesis is to serve as a platform for creating more highly substituted, or poly-substituted, pyrimidine derivatives. The fluorine atom at C5 and the methyl group at N3 represent fixed substituents, while the C4 position provides a site for introducing further chemical diversity.
Following the chlorination and nucleophilic substitution sequence, the resulting products are tetra-substituted pyrimidine rings (counting the N1 and N3 atoms as part of the core). nih.govscispace.com For example, the reaction with morpholine yields 4-(morpholin-4-yl)-5-fluoro-3-methylpyrimidine, a molecule with distinct functional groups at the 3, 4, and 5 positions. This capacity to readily generate poly-substituted pyrimidines is crucial for fine-tuning the steric and electronic properties of the molecule, which is often necessary to optimize its interaction with a biological target. The use of fluorinated building blocks like this compound provides an efficient pathway to these valuable polyfunctionalized heterocyclic compounds. nih.govresearchgate.net
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